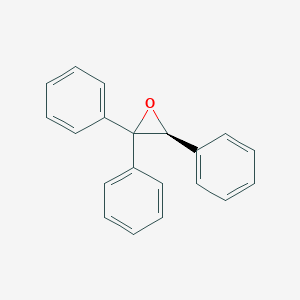
Oxirane, triphenyl-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, triphenyl-, (3S)- is a compound characterized by a three-membered ring structure known as an epoxide or oxirane. This structure consists of an oxygen atom bonded to two adjacent carbon atoms, forming a highly strained ring. The compound is notable for its stereochemistry, with the (3S) configuration indicating the specific spatial arrangement of its atoms. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid (MCPBA) react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyl tartrate to give oxiranes.
Darzens Reaction: Halogenated esters in the alpha position form enolates in a basic medium.
Corey Synthesis: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods: The industrial production of oxiranes often involves the catalytic oxidation of ethylene by air, producing ethylene oxide on a large scale. This method is efficient and cost-effective, making it suitable for large-scale production .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: MCPBA, hydrogen peroxide.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Water, alcohols, carboxylic acids, amines.
Major Products:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Products: Formed through nucleophilic substitution.
科学的研究の応用
Oxirane, triphenyl-, (3S)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of oxirane, triphenyl-, (3S)- involves the ring-opening of the epoxide group. This can occur through either S_N2 or S_N1 mechanisms, depending on the reaction conditions. In an S_N2 mechanism, a nucleophile attacks the less substituted carbon, leading to ring-opening and the formation of a new product. In an S_N1 mechanism, the more substituted carbon is attacked, resulting in a different product distribution .
類似化合物との比較
Ethylene Oxide: The simplest epoxide, used extensively in industrial applications.
Propylene Oxide: Another common epoxide, used in the production of polyurethanes and other materials.
Butylene Oxide: Used in the synthesis of surfactants and other chemicals.
Uniqueness: Oxirane, triphenyl-, (3S)- is unique due to its specific stereochemistry and the presence of three phenyl groups, which influence its reactivity and applications. This compound’s unique structure allows for specific interactions in chemical reactions, making it valuable in both research and industrial contexts .
特性
CAS番号 |
157556-88-2 |
|---|---|
分子式 |
C20H16O |
分子量 |
272.3 g/mol |
IUPAC名 |
(3S)-2,2,3-triphenyloxirane |
InChI |
InChI=1S/C20H16O/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H/t19-/m0/s1 |
InChIキー |
LJYNYLMLKGMXCC-IBGZPJMESA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H]2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


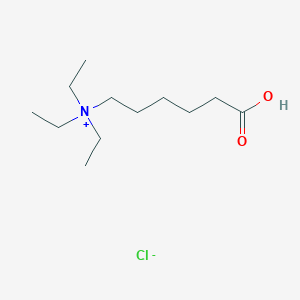
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
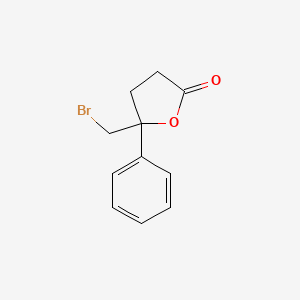

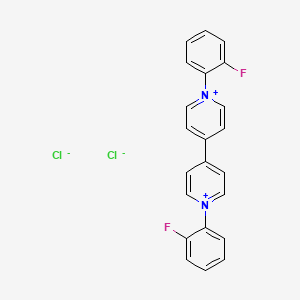
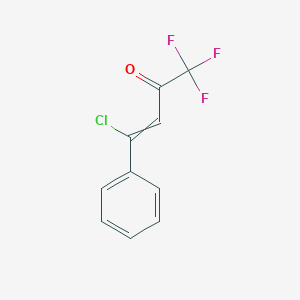
![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
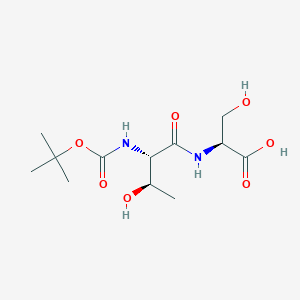
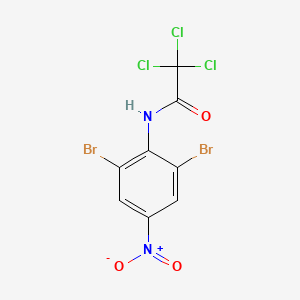
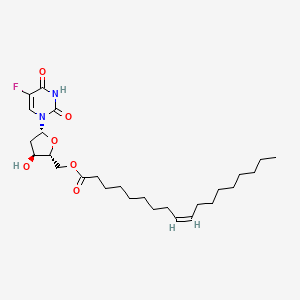
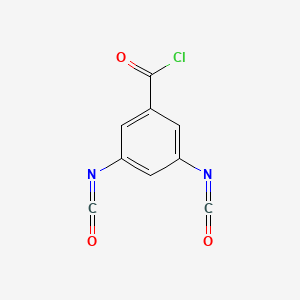
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
